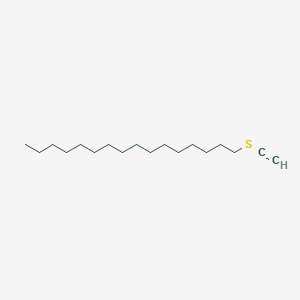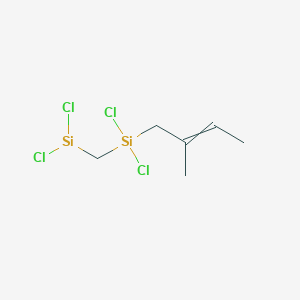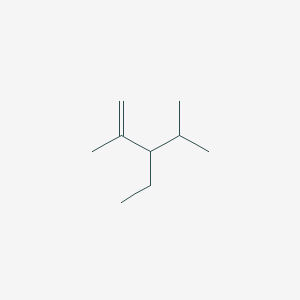
3-Ethyl-2,4-dimethylpent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2,4-dimethylpent-1-ene is an organic compound with the molecular formula C9H18. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the main chain. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,4-dimethylpent-1-ene can be achieved through various organic reactions. One common method involves the alkylation of 2,4-dimethylpent-1-ene with ethyl halides under the presence of a strong base. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reaction, ensuring higher yields and purity of the final product. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2,4-dimethylpent-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bond results in the formation of 3-Ethyl-2,4-dimethylpentane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like this compound halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed in hydrogenation reactions.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-Ethyl-2,4-dimethylpentanol, 3-Ethyl-2,4-dimethylpentanone, or 3-Ethyl-2,4-dimethylpentanoic acid.
Reduction: Formation of 3-Ethyl-2,4-dimethylpentane.
Substitution: Formation of this compound halides.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2,4-dimethylpent-1-ene has various applications in scientific research:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2,4-dimethylpent-1-ene involves its interaction with various molecular targets. The double bond in the molecule allows it to participate in addition reactions, where it can form new bonds with other atoms or molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dimethylpent-1-ene
- 3-Ethyl-2,2-dimethylpent-1-ene
- 3-Ethyl-4,4-dimethylpent-1-ene
Uniqueness
3-Ethyl-2,4-dimethylpent-1-ene is unique due to its specific branching and the position of the double bond. This structural arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
144503-49-1 |
|---|---|
Molekularformel |
C9H18 |
Molekulargewicht |
126.24 g/mol |
IUPAC-Name |
3-ethyl-2,4-dimethylpent-1-ene |
InChI |
InChI=1S/C9H18/c1-6-9(7(2)3)8(4)5/h8-9H,2,6H2,1,3-5H3 |
InChI-Schlüssel |
QAPXEUJSSGQRMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C)C)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)
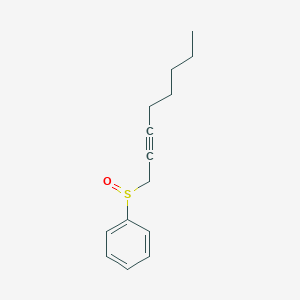


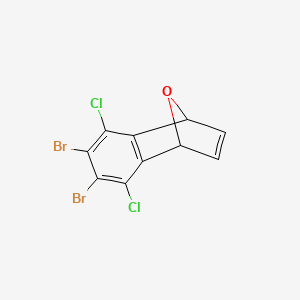
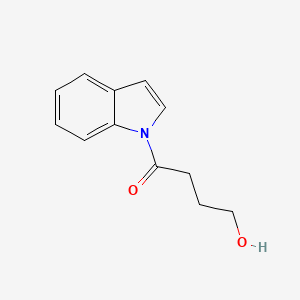
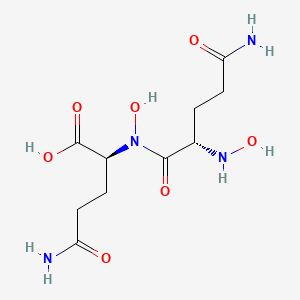

![[(Dibenzylstannanediyl)bis(oxy)]bis(dioxo-lambda~5~-azane)](/img/structure/B12542367.png)
